![molecular formula C20H18FN5O2 B15156985 (R)-2-Amino-7-[4-fluoro-2-(6-methoxypyridin-2-yl)phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one CAS No. 934343-77-8](/img/structure/B15156985.png)

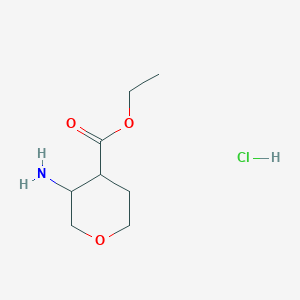

(R)-2-Amino-7-[4-fluoro-2-(6-methoxypyridin-2-yl)phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

NVP-HSP990 is a novel oral inhibitor of heat shock protein 90 (HSP90), a molecular chaperone essential for the stability and function of various client proteins, including many oncoproteins. This compound has shown potent and broad-spectrum antitumor activities both in vitro and in vivo .

Preparation Methods

The synthesis of NVP-HSP990 involves a multi-step process starting from commercially available starting materials. The key steps include the formation of a 2-amino-4-methyl-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one scaffold, followed by various functional group modifications to achieve the final product . Specific reaction conditions and industrial production methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

NVP-HSP990 undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s stability and efficacy.

Scientific Research Applications

Chemistry: Used as a tool compound to study the role of HSP90 in protein folding and stability.

Biology: Investigated for its effects on cellular processes involving HSP90 client proteins.

Industry: Potential use in the development of new therapeutic agents targeting HSP90.

Mechanism of Action

NVP-HSP990 exerts its effects by binding to the N-terminal ATP-binding domain of HSP90, inhibiting its ATPase activity. This disruption destabilizes HSP90 client proteins, leading to the simultaneous blockade of multiple tumorigenic signaling pathways, arrest of cell proliferation, and induction of apoptosis . The molecular targets include HSP90α, HSP90β, and GRP94, with varying degrees of potency .

Comparison with Similar Compounds

NVP-HSP990 is structurally distinct from other known HSP90 inhibitors such as geldanamycin and its derivative tanespimycin (17-AAG). Unlike these compounds, NVP-HSP990 has high oral bioavailability and a favorable pharmacokinetic profile . Similar compounds include:

Geldanamycin: A natural product that inhibits HSP90 but has limitations in terms of toxicity and bioavailability.

Tanespimycin (17-AAG): A derivative of geldanamycin with improved properties but still faces challenges in clinical use.

NVP-HSP990 stands out due to its potent and broad-spectrum antitumor activities, making it a promising candidate for further development in cancer therapy .

Properties

CAS No. |

934343-77-8 |

|---|---|

Molecular Formula |

C20H18FN5O2 |

Molecular Weight |

379.4 g/mol |

IUPAC Name |

2-amino-7-[4-fluoro-2-(6-methoxypyridin-2-yl)phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one |

InChI |

InChI=1S/C20H18FN5O2/c1-10-18-16(26-20(22)23-10)9-15(25-19(18)27)12-7-6-11(21)8-13(12)14-4-3-5-17(24-14)28-2/h3-8,15H,9H2,1-2H3,(H,25,27)(H2,22,23,26) |

InChI Key |

WSMQUUGTQYPVPD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=NC(=N1)N)CC(NC2=O)C3=C(C=C(C=C3)F)C4=NC(=CC=C4)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethan-1-ol hydrobromide](/img/structure/B15156910.png)

![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15156920.png)

![8-[(4-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B15156925.png)

![2-[(Tert-butoxycarbonyl)amino]-5-(cyclohexyloxy)-5-oxopentanoic acid; dicha](/img/structure/B15156929.png)

![(3S)-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B15156936.png)

![1-(4-chlorophenyl)-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}urea](/img/structure/B15156975.png)